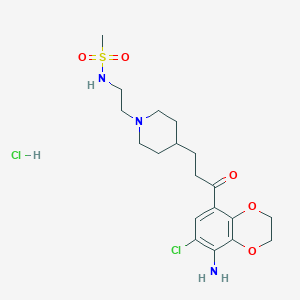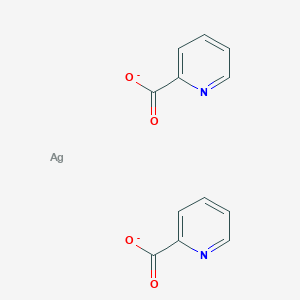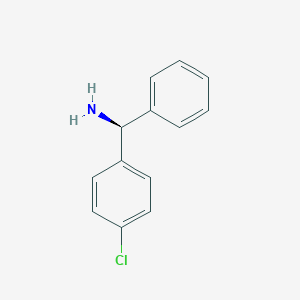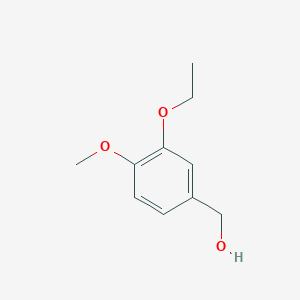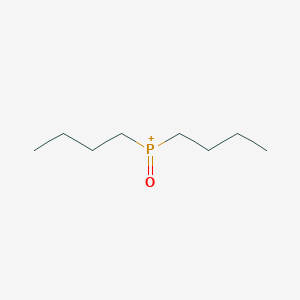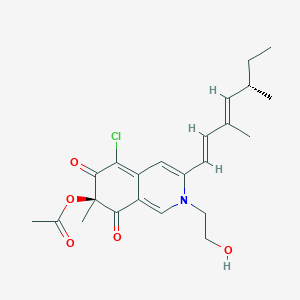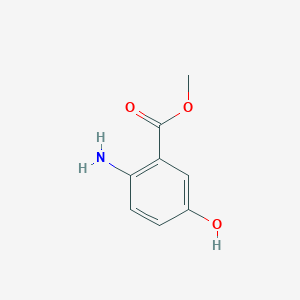
辛二酸酐
描述
Suberic anhydride (SA) is an organic compound and a member of the family of carboxylic anhydrides. It is a colorless solid, with a pungent odor, that is soluble in most organic solvents. SA is used in the synthesis of various organic compounds, in the production of plasticizers and in the manufacture of resins and adhesives.
科学研究应用
脂肪族聚酐的合成
辛二酸酐用于合成脂肪族聚酐 . 这些聚酐具有受控的分子量、降低的多分散性和分子量的标准偏差 . 它们通过二酸单体的熔融缩聚和乙酸酐合成 . 合成聚酐的分子量高度可控,取决于二羧酸单体的活化程度 .
药物递送系统
使用辛二酸酐合成的脂肪族聚酐对于作为药物载体的潜在用途至关重要 . 它们在受控药物递送应用中提供便利<a aria-label="1: 2. Drug Delivery Systems Aliphatic polyanhydrides synthesized using suberic anhydride are essential for potential use as drug carriers12" data-citationid="c2753e6d-b4d6-18
作用机制
Target of Action
Suberic anhydride, also known as Oxonane-2,9-dione, is a polycarboxylic acid that has been found to be useful in the service industry . It is used as a surface treatment for fatty acids and particles . It is also known to be an estrogen receptor modulator and can be used in cancer treatments .
Mode of Action
The mode of action of Suberic anhydride involves a two-step process :
This process is common to carboxylic acid derivatives, which include acid halides, acid anhydrides, esters, and amides . The relative reactivity of these derivatives towards nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl. The more electronegative leaving groups withdraw electron density from the carbonyl, thereby, increasing its electrophilicity .
Biochemical Pathways
Suberic anhydride is involved in the biosynthesis of straight-chain aliphatic carboxylic acids . By selecting pathway enzymes with desired specificity and activities, suberic acid (C8) has been successfully produced from glycerol . This process is part of the degradation pathways of amino acids, fats, and carbohydrates .
Pharmacokinetics
The molecular weight of suberic anhydride is known to be highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that the bioavailability of Suberic anhydride could be manipulated through careful control of its synthesis.
Result of Action
The result of Suberic anhydride’s action is the formation of carboxylic acids . In the context of its use as an estrogen receptor modulator, it may have potential therapeutic effects in cancer treatments .
Action Environment
The action of Suberic anhydride can be influenced by environmental factors. For instance, its synthesis and reactivity can be affected by the presence of catalysts . Moreover, its stability and efficacy may be influenced by storage conditions .
生化分析
Biochemical Properties
It is known that dicarboxylic acids, such as suberic acid, can participate in various biochemical reactions . They can undergo oxidation and form cyclic ketones . The specific enzymes, proteins, and biomolecules that Suberic anhydride interacts with are yet to be identified.
Cellular Effects
A related compound, Suberic acid, has been found to promote collagen synthesis in UVB-irradiated dermal fibroblasts via the cAMP-Akt pathway . This suggests that Suberic anhydride might also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
In these reactions, a nucleophile (such as water, alcohol, or amine) adds to one of the carbonyl carbons in the anhydride, forming a tetrahedral alkoxide intermediate .
Temporal Effects in Laboratory Settings
A study on polyanhydrides of suberic acid showed that the molecular weights of the synthesized polyanhydrides are highly controllable, depending on the degree of activation of the dicarboxylic acid monomers . This suggests that Suberic anhydride might have similar properties.
Metabolic Pathways
Suberic acid, a related compound, is known to be a metabolic breakdown product derived from oleic acid . It is also involved in microbial biosynthesis of straight-chain aliphatic carboxylic acids .
Transport and Distribution
The phase partitioning between the condensed and vapor phases governs the concentrations of organic aerosols in the atmosphere, which includes dicarboxylic acids like Suberic acid .
Subcellular Localization
Tools like LOCALIZER and SUBA5 can be used to predict the subcellular localization of proteins in plant cells, which could potentially be applied to study the subcellular localization of Suberic anhydride.
属性
IUPAC Name |
oxonane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7-5-3-1-2-4-6-8(10)11-7/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIBXGXWMDCYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=O)OC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429492 | |
| Record name | Suberic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10521-06-9 | |
| Record name | Suberic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | oxonane-2,9-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the advantages of using suberic anhydride-based polymers in the fabrication of tissue engineering scaffolds?
A1: Suberic anhydride is a precursor to biocompatible and biodegradable polymers like poly(suberic anhydride). This research [] highlights the use of poly(suberic anhydride) microspheres for encapsulating and releasing all-trans retinoic acid (atRA), a signaling molecule crucial for cell growth and differentiation. The study demonstrates the successful fabrication of scaffolds incorporating these microspheres, resulting in a system capable of controlled release of atRA. This controlled release is essential for directing tissue regeneration and achieving desired therapeutic outcomes.
Q2: How does the solvent/nonsolvent sintering technique contribute to the controlled release properties of these scaffolds?
A2: The researchers utilize a solvent/nonsolvent sintering technique to combine poly(suberic anhydride) microspheres containing atRA and poly(d,l-lactic acid-co-glycolic acid) microspheres containing bovine serum albumin (BSA) []. This method allows for the creation of a porous scaffold structure while preserving the integrity of the encapsulated bioactive molecules. The controlled release profiles observed – with atRA released initially followed by BSA – are likely influenced by the diffusion properties of each molecule through the polymer matrix and the degradation kinetics of the respective polymers within the scaffold.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

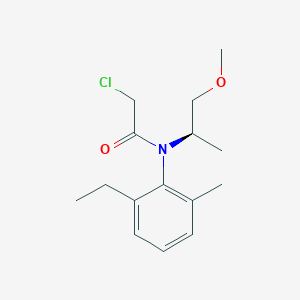

![[(2S,3R,4R,5S,6R)-4,5-Diacetyloxy-6-ethylsulfanyl-2-methyloxan-3-yl] acetate](/img/structure/B190129.png)
